molecular formula C16H12O3 B191849 4'-O-Methylisoflavone CAS No. 1621-58-5

4'-O-Methylisoflavone

Cat. No.: B191849
CAS No.: 1621-58-5
M. Wt: 252.26 g/mol
InChI Key: RIKPNWPEMPODJD-UHFFFAOYSA-N
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Description

4'-O-Methylisoflavone is a naturally occurring isoflavonoid characterized by a methoxy (-OCH₃) group at the C4' position of the isoflavone backbone (Figure 1). Its molecular formula is C₁₆H₁₂O₃, with a molecular weight of 252.26 g/mol .

Properties

CAS No.

1621-58-5

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)14-10-19-15-5-3-2-4-13(15)16(14)17/h2-10H,1H3

InChI Key

RIKPNWPEMPODJD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O

Synonyms

3-(4-Methoxyphenyl)-4H-1-benzopyran-4-one;  3-(4'-Methoxyphenyl)-4H-chromen-4-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes the structural and molecular distinctions between 4'-O-Methylisoflavone and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features References
This compound C₁₆H₁₂O₃ 252.26 C4'-OCH₃ Single methoxy group; moderate polarity
4',7-Dimethoxyisoflavone C₁₇H₁₄O₄ 282.30 C4'-OCH₃, C7-OCH₃ Increased lipophilicity; synthetic derivative
4',7-Dimethoxy-5-hydroxyisoflavone C₁₇H₁₄O₅ 298.29 C4'-OCH₃, C7-OCH₃, C5-OH Additional hydroxyl group; enhanced reactivity
7-Methoxyisoflavone C₁₆H₁₂O₃ 268.27 (calculated) C7-OCH₃ Methoxy at C7; distinct pharmacokinetics
5,7-Dihydroxy-8,4'-dimethoxyisoflavone C₁₇H₁₄O₆ 338.29 (calculated) C4'-OCH₃, C8-OCH₃, C5-OH, C7-OH Multiple functional groups; complex bioactivity
Bioavailability and Solubility
  • This compound : The single methoxy group balances moderate hydrophobicity, enabling reasonable membrane permeability while retaining some water solubility .
  • 4',7-Dimethoxy-5-hydroxyisoflavone : The hydroxyl group at C5 introduces polarity, which may enhance antioxidant activity but reduce metabolic stability compared to fully methylated analogs .
Research Findings
  • Antioxidant Activity : this compound exhibits moderate free radical scavenging capacity, while 4',7-Dimethoxyisoflavone shows reduced activity due to fewer hydroxyl groups .
  • Estrogenic Effects : 4',7-Dimethoxyisoflavone demonstrates weaker binding to estrogen receptors compared to hydroxyl-rich analogs like genistein, highlighting the role of hydroxyl groups in receptor interactions .
  • Synthetic Accessibility : 4',7-Dimethoxyisoflavone is frequently synthesized via methoxylation of daidzein (a precursor isoflavone) using methylating agents like iodomethane or dimethyl sulfate .

Metabolic Stability and Modifications

  • This compound : The C4' methoxy group protects against demethylation by cytochrome P450 enzymes, enhancing metabolic stability in vivo compared to hydroxylated isoflavones .
  • Glycosylated Derivatives : Compounds like Demethyltexasin 4'-O-glucoside (C₂₁H₂₀O₉) incorporate sugar moieties, improving water solubility but requiring enzymatic hydrolysis for activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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